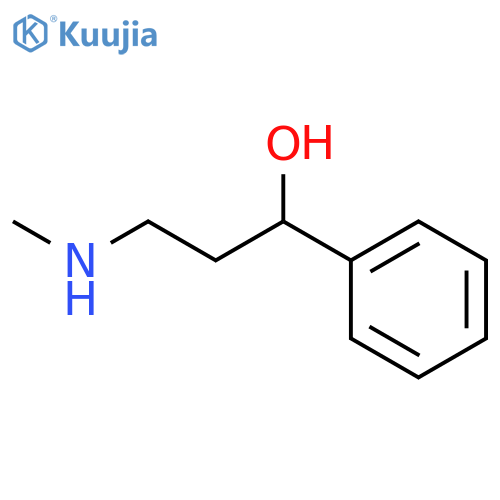Cas no 115290-81-8 (Destolyl Atomoxetine)

Destolyl Atomoxetine structure
商品名:Destolyl Atomoxetine
Destolyl Atomoxetine 化学的及び物理的性質
名前と識別子
-
- (R)-3-(Methylamino)-1-phenylpropanol
- (R)-(+)-3-(N-METHYLAMINO)-1-PHENYL-1-PROPANOL
- (1R)-3-(methylamino)-1-phenylpropan-1-ol
- Destolyl Atomoxetine
- AC-5330
- (1R)-(+)-3-(Methylamino)-1-phenylpropan-1-ol
- (3R)-N-Methyl-3-hydroxy-3-phenylpropylamine
- (R)-3-Hydroxy-N-methyl-3-phenylpropylamine
- (R)-N-Methyl-3-hydroxy-3-phenylpropylamine
- (R)-N-Methyl-3-phenyl-3-hydroxypropylamine
- Atomoxetine EP Impurity H
- AtoMoxetine Related CoMpound A
- Atomoxetine hydrochloride impurity H
- (R)-3-(Methylamino)-1-phenylpropan-1-ol
- (R)-3-Methylamino-1-phenyl-propan-1-ol
- AKOS015851057
- DB-001116
- XXSDCGNHLFVSET-SNVBAGLBSA-N
- AKOS006272678
- (R)-3-methylamino-1-phenyl-1-propanol
- EN300-141240
- F75914
- Benzenemethanol, alpha-[2-(methylamino)ethyl]-, (alphaR)-
- (3r)-methyl-3-hydroxy-3-phenylpropylamine
- SCHEMBL1201340
- starbld0019046
- 115290-81-8
- (r)-n-methyl-3-phenyl-3-hydroxy-propylamine
-
- MDL: MFCD00070087
- インチ: InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
- InChIKey: XXSDCGNHLFVSET-UHFFFAOYSA-N
- ほほえんだ: CNCCC(c1ccccc1)O
計算された属性
- せいみつぶんしりょう: 165.11500
- どういたいしつりょう: 165.115
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3A^2
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.017
- ゆうかいてん: 64 °C
- ふってん: 286 ºC
- フラッシュポイント: 115 ºC
- 屈折率: 1.53
- PSA: 32.26000
- LogP: 1.72040
- じょうきあつ: 0.0±0.6 mmHg at 25°C
Destolyl Atomoxetine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Destolyl Atomoxetine 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Destolyl Atomoxetine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1123306-250mg |
(R)-3-Methylamino-1-phenyl-propan-1-ol |
115290-81-8 | 96% | 250mg |
$420 | 2022-11-02 | |
| eNovation Chemicals LLC | Y1092540-25g |
(R)-3-(methylamino)-1-phenylpropan-1-ol |
115290-81-8 | 95% | 25g |
$300 | 2024-07-28 | |
| Enamine | EN300-141240-5.0g |
(1R)-3-(methylamino)-1-phenylpropan-1-ol |
115290-81-8 | 5g |
$3562.0 | 2023-06-06 | ||
| Enamine | EN300-141240-0.5g |
(1R)-3-(methylamino)-1-phenylpropan-1-ol |
115290-81-8 | 0.5g |
$1180.0 | 2023-06-06 | ||
| Enamine | EN300-141240-1.0g |
(1R)-3-(methylamino)-1-phenylpropan-1-ol |
115290-81-8 | 1g |
$1229.0 | 2023-06-06 | ||
| Biosynth | QEA29081-25 mg |
Destolyl atomoxetine |
115290-81-8 | 25mg |
$467.75 | 2023-01-03 | ||
| Biosynth | QEA29081-5 mg |
Destolyl atomoxetine |
115290-81-8 | 5mg |
$155.95 | 2023-01-03 | ||
| Enamine | EN300-141240-100mg |
(1R)-3-(methylamino)-1-phenylpropan-1-ol |
115290-81-8 | 100mg |
$1081.0 | 2023-09-30 | ||
| Enamine | EN300-141240-50mg |
(1R)-3-(methylamino)-1-phenylpropan-1-ol |
115290-81-8 | 50mg |
$1032.0 | 2023-09-30 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2086-100mg |
(R)-3-Methylamino-1-phenyl-propan-1-ol |
115290-81-8 | 96% | 100mg |
¥6103.27 | 2024-04-21 |
Destolyl Atomoxetine 関連文献
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
115290-81-8 (Destolyl Atomoxetine) 関連製品
- 42142-52-9(a-2-(Methylamino)ethylbenzyl Alcohol)
- 5554-64-3(3-Dimethylamino-1-phenyl-1-propanol)
- 5053-63-4(3-Amino-1-phenylpropan-1-ol)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 81216-14-0(7-bromohept-1-yne)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:115290-81-8)Destolyl Atomoxetine

清らかである:99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g
価格 ($):158.0/266.0/546.0/1573.0
atkchemica
(CAS:115290-81-8)Destolyl Atomoxetine

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ